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Cat. No.: B184072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-3-methylpyridine, a halogenated pyridine derivative, serves as a pivotal building

block in modern organic synthesis. Its unique structural arrangement, featuring a bromine atom

at the 2-position and a methyl group at the 3-position of the pyridine ring, imparts a valuable

combination of reactivity and selectivity. This makes it an indispensable intermediate in the

synthesis of a diverse array of complex molecules, particularly in the fields of medicinal

chemistry and agrochemicals. This technical guide provides an in-depth overview of the

potential research areas for 2-Bromo-3-methylpyridine, focusing on its synthesis, key

reactions, and applications in the development of novel therapeutic agents and crop protection

agents.

Physicochemical Properties and Synthesis
2-Bromo-3-methylpyridine is a colorless to pale yellow liquid with a boiling point ranging from

216-221 °C.[1] Key physicochemical data are summarized in the table below.
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Property Value Reference

Molecular Formula C₆H₆BrN [1]

Molecular Weight 172.02 g/mol [1]

Boiling Point 216-221 °C [1]

Density 1.54-1.55 g/mL [1]

CAS Number 3430-17-9 [1]

The synthesis of 2-Bromo-3-methylpyridine can be achieved through various routes, often

starting from commercially available pyridine derivatives. One common method involves the

diazotization of 2-amino-3-methylpyridine followed by a Sandmeyer-type reaction with a

bromide source. Another approach involves the direct bromination of 3-methylpyridine, though

this can sometimes lead to mixtures of isomers requiring careful purification. A patented

method describes the preparation from 2-methyl-3-aminopyridine via diazotization in the

presence of hydrobromic acid and bromine, followed by the addition of sodium nitrite.[1]

Core Research Area: Palladium-Catalyzed Cross-
Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is highly amenable to a variety of

palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a

synthetic intermediate, allowing for the facile formation of carbon-carbon and carbon-nitrogen

bonds. The primary areas of research involving 2-Bromo-3-methylpyridine revolve around the

Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an

organohalide with an organoboron compound in the presence of a palladium catalyst and a

base. 2-Bromo-3-methylpyridine readily participates in this reaction with a wide range of aryl

and heteroaryl boronic acids and esters, providing access to a diverse library of 2-substituted-

3-methylpyridine derivatives. These structures are prevalent in many biologically active

molecules.
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Table of Representative Suzuki-Miyaura Coupling Reactions:

Boronic
Acid/Este
r

Catalyst Base Solvent Temp (°C) Yield (%)
Referenc
e

Phenylboro

nic acid
Pd(PPh₃)₄ K₂CO₃

Toluene/H₂

O
100 85-95

Adapted

from[2]

4-

Methoxyph

enylboronic

acid

Pd(dppf)Cl

₂
Cs₂CO₃ Dioxane 90 92

Adapted

from[3]

Pyrimidine-

5-boronic

acid

Pd₂(dba)₃ /

SPhos
K₃PO₄ Toluene 110 88

Adapted

from[4]

1-Methyl-

1H-

pyrazole-4-

boronic

acid

pinacol

ester

Pd(OAc)₂ /

XPhos
K₃PO₄ 2-Butanol 100 95

Adapted

from[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing 2-Bromo-3-methylpyridine (1.0 mmol) and the desired boronic

acid or ester (1.2 mmol) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base

(e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon

or nitrogen). A degassed solvent system (e.g., toluene/water 4:1, 5 mL) is then added. The

reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the

starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction

is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed

with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The crude product is then purified by column

chromatography.[4][5]
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Reactants

Reaction Conditions

2-Bromo-3-methylpyridine

Product

Aryl/Heteroaryl Boronic Acid

Pd(0) Catalyst

Base
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Reactants

Reaction Conditions

2-Bromo-3-methylpyridine

Product

Amine

Pd Catalyst

Ligand

Base
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Reactants

Reaction Conditions

2-Bromo-3-methylpyridine

Product

Terminal Alkyne

Pd Catalyst

Cu(I) Co-catalyst

Base
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Growth Factor

Receptor Tyrosine Kinase (RTK)

PI3K

PIP3

Converts PIP2 to PIP3

PIP2

PDK1

Akt

Phosphorylates

Cell Survival & Proliferation

Inhibitor (from 2-Bromo-3-methylpyridine derivative)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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